molecular formula C19H19NO5 B1338372 Benzyl 4-oxo-2-(s)-[[(phenylmethoxy)carbonyl]amino]butanoate CAS No. 58578-45-3

Benzyl 4-oxo-2-(s)-[[(phenylmethoxy)carbonyl]amino]butanoate

Cat. No.: B1338372
CAS No.: 58578-45-3
M. Wt: 341.4 g/mol
InChI Key: DXBNGOWOMMHJKK-KRWDZBQOSA-N
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Description

Benzyl 4-oxo-2-(s)-[[(phenylmethoxy)carbonyl]amino]butanoate (CAS 58578-45-3) is a high-purity organic compound with a molecular formula of C19H19NO5 and a molecular weight of 341.4 g/mol . It is characterized by its unique molecular structure featuring phenylmethoxy and carbonyl groups, which grant it enhanced reactivity and versatility as a biochemical building block . This compound is primarily leveraged as a key protective agent in peptide synthesis, where it aids in the stabilization of sensitive functional groups during complex chemical reactions . Its precise synthesis protocols ensure exceptional consistency and efficacy, making it a reliable intermediate for researchers developing novel therapeutic formulations and other diverse pharmaceutical agents . The product is supplied with a purity of 98% and should be stored at 4-8°C . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use, or for any personal applications.

Properties

IUPAC Name

benzyl (2S)-4-oxo-2-(phenylmethoxycarbonylamino)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO5/c21-12-11-17(18(22)24-13-15-7-3-1-4-8-15)20-19(23)25-14-16-9-5-2-6-10-16/h1-10,12,17H,11,13-14H2,(H,20,23)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXBNGOWOMMHJKK-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CC=O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)[C@H](CC=O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70552480
Record name Benzyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-oxobutanoate
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Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58578-45-3
Record name Phenylmethyl (2S)-4-oxo-2-[[(phenylmethoxy)carbonyl]amino]butanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58578-45-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-oxobutanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butanoic acid, 4-oxo-2-[[(phenylmethoxy)carbonyl]amino]-, phenylmethyl ester, (2S)
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Preparation Methods

Starting Materials and Key Intermediates

Stepwise Synthetic Procedure

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Amino group protection Treat amino acid with benzyl chloroformate (Cbz-Cl) in basic aqueous or organic medium Formation of N-Cbz protected amino acid intermediate, preventing amino group reactivity.
2 Selective oxidation Selenium dioxide (SeO2) or other oxidants under controlled temperature Oxidation of the 4-position methylene to keto group, yielding 4-oxo derivative.
3 Esterification Benzyl alcohol with acid catalyst or benzyl bromide with base Formation of benzyl ester at carboxyl group, facilitating purification and stability.
4 Purification Silica gel flash chromatography using ethyl acetate/hexane or dichloromethane/methanol gradients Isolation of pure this compound as white solid.

Representative Reaction Conditions

  • Protection: Reaction in aqueous NaHCO3 or Na2CO3 solution at 0–5 °C to room temperature for 1–2 hours.
  • Oxidation: Selenium dioxide in dioxane or acetic acid at reflux or 60–80 °C for several hours.
  • Esterification: Benzyl alcohol with DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) as coupling agents at room temperature for 12 hours.
  • Purification: Flash chromatography on silica gel with solvent gradients (e.g., ethyl acetate/hexane 1:1 to 1:3).

Analytical and Research Findings

  • Yields: Typical overall yields range from 45% to 75% depending on reaction scale and purification efficiency.
  • Stereochemistry: The (S)-configuration at the 2-position is preserved by using enantiomerically pure starting materials and mild reaction conditions.
  • Characterization:
    • NMR Spectroscopy: ^1H NMR shows characteristic signals for aromatic protons (7.2–7.4 ppm), benzylic methylene (5.0–5.2 ppm), and keto methylene protons (2.5–3.0 ppm).
    • Mass Spectrometry: Molecular ion peak at m/z 342 (M+1) consistent with molecular weight 341.4 g/mol.
    • Melting Point: Reported melting points around 140–150 °C for purified samples.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Yield (%) Notes
Amino protection (Cbz) Benzyl chloroformate, NaHCO3, 0–25 °C 85–90 Mild conditions preserve stereochemistry
Oxidation to keto group Selenium dioxide, reflux in dioxane 60–70 Selective oxidation at 4-position
Esterification Benzyl alcohol, DCC, DMAP, room temp, 12 h 75–80 Efficient ester formation
Purification Silica gel chromatography, EtOAc/hexane Yields depend on purity requirements

Additional Notes and Considerations

  • The use of selenium dioxide as an oxidant requires careful handling due to toxicity and potential overoxidation; alternative oxidants may be explored for greener synthesis.
  • Protecting group strategies are critical to avoid side reactions, especially during oxidation and esterification steps.
  • The benzyl ester and Cbz protecting groups can be removed under hydrogenation conditions if further transformations are needed.
  • Recent literature suggests that photoinduced or catalytic methods may offer alternative routes to ketoesters, but these are less established for this specific compound.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-oxo-2-(s)-[[(phenylmethoxy)carbonyl]amino]butanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydroxide or potassium carbonate are employed in substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzyl derivatives.

Scientific Research Applications

Benzyl 4-oxo-2-(s)-[[(phenylmethoxy)carbonyl]amino]butanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 4-oxo-2-(s)-[[(phenylmethoxy)carbonyl]amino]butanoate involves its interaction with specific molecular targets. The compound may inhibit enzymes or bind to receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Protecting Group Comparison: Cbz vs. BOC and Related Derivatives

The [(phenylmethoxy)carbonyl]amino (Cbz) group in the target compound is a classical carbamate-based protecting group for amines. Its utility and limitations can be contextualized against other widely used protecting groups:

Protecting Group Key Features Stability/Cleavage Conditions Example Compound
Cbz (Za) Aromatic, stable under basic conditions Cleaved via hydrogenolysis (H₂/Pd-C) Benzyl 4-oxo-2-(S)-[[Cbz]amino]butanoate
BOC Aliphatic (tert-butyl), acid-labile Cleaved with TFA or HCl in organic solvents tert-Butyl 4-oxo-2-(S)-[(BOC)amino]butanoate
Fmoc Fluorenyl-based, base-labile Cleaved with piperidine/DMF Benzyl 4-oxo-2-(S)-[(Fmoc)amino]butanoate

Research Findings :

  • In contrast, BOC-protected analogs are more compatible with basic reaction environments but necessitate harsh acids for deprotection, limiting their use in acid-sensitive substrates .
Ester Group Comparison: Benzyl vs. Methyl and Phenyl Esters

The benzyl ester moiety in the target compound influences solubility, stability, and reactivity relative to other ester derivatives:

Ester Group Solubility Profile Stability to Hydrolysis Example Compound CAS Number
Benzyl High in organic solvents Stable under basic conditions Benzyl 4-oxo-2-(S)-Cbz-amino ester Not available*
Methyl Moderate in polar solvents Hydrolyzes under acidic/basic Methyl benzoate 93-58-3
Phenyl Low in aqueous media Resists enzymatic hydrolysis Phenyl benzoate 93-99-2

Research Findings :

  • Benzyl esters, like the one in the target compound, are often chosen for their balance of solubility and resistance to premature hydrolysis during multi-step syntheses .
Stereochemical Comparison: (S)-Configuration vs. Racemic Analogs

The (S)-configuration at position 2 is critical for biological activity in chiral drug intermediates. For instance:

Compound Configuration Bioactivity Relevance Reference Application
Benzyl 4-oxo-2-(S)-Cbz-amino butanoate S Precursor to L-amino acid derivatives Antiviral agents
Racemic 4-oxo-2-Cbz-amino butanoate R/S mixture Limited utility in enantioselective syntheses Non-specific intermediates

Research Findings :

  • Enantiomerically pure (S)-configured compounds are often essential for binding to biological targets, as seen in protease inhibitors .
  • Racemic mixtures may require costly resolution steps, reducing their practicality in large-scale syntheses .

Biological Activity

Benzyl 4-oxo-2-(S)-[[(phenylmethoxy)carbonyl]amino]butanoate is a compound with significant potential in biological applications, particularly in medicinal chemistry and pharmacology. This article delves into its biological activities, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C19H19NO5
  • CAS Number : 58578-45-3
  • IUPAC Name : this compound

The compound features a unique structure that includes a benzyl group, an oxo group, and a phenylmethoxycarbonylamino group, contributing to its diverse biological activities.

Synthesis

The synthesis of this compound typically involves several steps:

  • Starting Materials : Benzyl alcohol, phenylmethoxycarbonyl chloride, and 4-oxo-2-(S)-aminobutanoic acid.
  • Reaction Conditions : Conducted in solvents like dichloromethane or tetrahydrofuran under controlled temperature and pressure.
  • Catalysts : Triethylamine or pyridine may be used to facilitate the reaction.
  • Purification : Techniques such as recrystallization or chromatography are employed to obtain high-purity compounds.

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit promising anticancer properties. For instance:

  • Case Study : A series of synthesized derivatives demonstrated significant cytotoxicity against various cancer cell lines, including leukemia and breast cancer cells. Notably, some compounds showed non-cytotoxic profiles towards healthy human cells while effectively inhibiting cancer cell proliferation .
CompoundCancer TypeCytotoxicityIC50 (µM)
5dLeukemiaNon-cytotoxic<10
5hOvarianNon-cytotoxic<10
5xBreastNon-cytotoxic<10

These findings suggest that the compound could be a viable candidate for further development as an anticancer agent.

Enzyme Inhibition

The compound has also been evaluated for its potential as an enzyme inhibitor:

  • Mechanism of Action : It may inhibit specific enzymes involved in metabolic pathways, impacting cellular processes. The exact molecular targets remain under investigation but are believed to include various kinases and proteases .

Antibacterial and Antifungal Properties

Research has shown that related compounds possess antibacterial and antifungal activities:

  • Activity Against Pathogens : Some derivatives have exhibited significant growth inhibition against bacterial strains such as Escherichia coli and Candida albicans, indicating their potential as antimicrobial agents .

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : Binding to active sites of enzymes, preventing substrate interaction.
  • Receptor Binding : Interacting with cellular receptors to modulate signaling pathways.
  • Cell Cycle Interference : Disrupting normal cell cycle progression in cancer cells.

Q & A

Q. What synthetic strategies are recommended for preparing this compound?

  • Answer : A multi-step approach is typical: (i) Step 1 : Protect the amino group using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions (pH 9–10, 0–5°C) to form the carbamate intermediate . (ii) Step 2 : Condense the intermediate with 4-oxobutanoic acid via esterification (e.g., DCC/DMAP in anhydrous dichloromethane) . (iii) Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Advanced Research Questions

Q. How can chiral purity be ensured during the synthesis of this compound?

  • Answer : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and a hexane/isopropanol mobile phase to resolve enantiomers. Compare retention times with a racemic standard. For absolute configuration confirmation, single-crystal X-ray diffraction is recommended, as demonstrated for structurally analogous carbamate derivatives .

Q. What mechanistic insights explain the reactivity of the 4-oxo group in nucleophilic reactions?

  • Answer : The electron-withdrawing nature of the adjacent carbonyl increases the electrophilicity of the 4-oxo group, making it susceptible to nucleophilic attack (e.g., Grignard reagents). Computational studies (DFT) can model charge distribution and predict reaction sites. For example, the LUMO map may highlight the 4-oxo carbon as the most reactive site .

Q. How can researchers address low yields in the esterification step during synthesis?

  • Answer : Optimize reaction conditions:
  • Catalyst : Replace DCC with EDC·HCl to reduce side reactions.
  • Solvent : Switch to THF for better solubility of the carbamate intermediate.
  • Temperature : Increase to 40°C to accelerate kinetics while avoiding decomposition.
    Monitor progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) and isolate by flash chromatography .

Q. What strategies mitigate racemization during prolonged storage of this compound?

  • Answer : Store the compound under inert gas (argon) at –20°C in amber vials to prevent light-induced degradation. Add a stabilizer like BHT (0.1% w/w) to inhibit radical-mediated racemization. Periodically assess enantiomeric excess (EE) via chiral HPLC .

Data Contradiction Analysis

Q. How should conflicting NMR data for the carbamate moiety be resolved?

  • Answer : Discrepancies in chemical shifts (e.g., δ 155–165 ppm for C=O in ¹³C NMR) may arise from solvent polarity or hydrogen bonding. Re-run spectra in deuterated DMSO (which enhances resolution of polar groups) and compare with literature values for similar Cbz-protected compounds . If ambiguity persists, 2D NMR (HSQC, HMBC) can clarify connectivity.

Methodological Recommendations

  • Synthetic Optimization : Use Design of Experiments (DoE) to screen reaction parameters (e.g., catalyst loading, solvent polarity) and identify robust conditions .
  • Analytical Validation : Cross-validate purity assessments using orthogonal techniques (e.g., HPLC + melting point analysis) .

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